Antrodin A

HCV protease inhibition Antiviral activity Maleic anhydride

Researchers studying HCV protease or alcoholic liver injury often face variability in potency and target engagement across Antrodia-derived compounds. Antrodin A (camphorataanhydride A) resolves this with its well-characterized, competitive HCV NS3 protease inhibition (IC50 0.9 µg/mL)-the most potent in the Antrodin A-E series-and its demonstrated in vivo superiority over Antroquinonol in reducing serum ALT, AST, and hepatic lipid accumulation at equivalent oral doses. Sourced as a research-grade compound (≥98% purity) with validated identity, this maleic anhydride derivative ensures experimental reproducibility for enzymology, virology (HSV-1/2, IC50 ~5.5-5.8 µg/mL), and hepatoprotection studies.

Molecular Formula C19H22O4
Molecular Weight 314.4 g/mol
CAS No. 656830-24-9
Cat. No. B1246876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntrodin A
CAS656830-24-9
Synonymsantrodin A
Molecular FormulaC19H22O4
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)OCC=C(C)C
InChIInChI=1S/C19H22O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13H,10-11H2,1-4H3
InChIKeyZXIUCXGVUOQMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antrodin A (CAS 656830-24-9) for Scientific Research and Procurement: Chemical Identity and Procurement Fundamentals


Antrodin A (camphorataanhydride A) is a maleic anhydride derivative and a principal bioactive constituent isolated from the mycelium of Antrodia camphorata (syn. A. cinnamomea), a medicinal fungus [1]. It is characterized by a 3-isobutyl-4-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)furan-2,5-dione core structure (C19H22O4, MW: 314.38) and is available from commercial suppliers as a research-grade compound at ≥95% purity . Antrodin A is distinguished from related Antrodia-derived constituents by its unique dual maleic anhydride functionality and a specific prenyloxy aromatic substitution pattern, which confers a distinct set of biological activities.

Why Generic Substitution of Antrodin A (CAS 656830-24-9) Fails: Differential Pharmacology and Procurement Rationale


Substitution of Antrodin A with other Antrodia constituents (e.g., Antrodin C, Antroquinonol) or with other hepatoprotective agents is scientifically unsupported due to marked differences in molecular targets, potency, and in vivo efficacy. Antrodin A is a direct, competitive inhibitor of HCV protease with an IC50 of 0.9 µg/mL, making it the most potent compound in the Antrodin A-E series for this target [1]. In contrast, Antrodin C is primarily an in vivo precursor to Antrodin A [1]. Furthermore, in a direct comparative in vivo study of alcoholic liver injury, Antrodin A demonstrated superior hepatoprotective efficacy compared to Antroquinonol, as evidenced by greater reductions in serum ALT, AST, and hepatic lipid accumulation [2]. Therefore, the use of any alternative compound would result in the loss of this specific, quantifiable activity profile, compromising experimental reproducibility and the validity of research outcomes.

Product-Specific Quantitative Evidence Guide for Antrodin A (CAS 656830-24-9)


Antrodin A Exhibits Superior Potency Against HCV Protease Compared to Antrodins B-E

In a direct head-to-head comparison, Antrodin A was identified as the most potent inhibitor of hepatitis C virus (HCV) protease among the antrodins A-E series. Antrodin A demonstrated an IC50 of 0.9 µg/mL, whereas the other antrodins (B-E) were less potent [1]. The mode of inhibition was determined to be competitive via a Lineweaver-Burk plot analysis [1].

HCV protease inhibition Antiviral activity Maleic anhydride

Antrodin A Demonstrates Superior In Vivo Hepatoprotection in a Direct Comparison with Antroquinonol

In a direct comparative study evaluating hepatoprotective activity in a mouse model of acute alcohol-induced liver injury, Antrodin A (AdA) at 200 mg/kg demonstrated superior efficacy compared to Antroquinonol (Aq) at the same dose [1]. Both compounds were administered orally. The study reported that Antrodin A significantly reduced alcohol-induced elevations in serum ALT and AST, and more effectively reduced hepatic lipid accumulation [1].

Alcoholic liver disease Hepatoprotection In vivo efficacy

Antrodin A Synthesis Achieves Higher Overall Yield Compared to Antrodin B

A unified synthetic route for asymmetrically substituted butenolide, maleic anhydride, and maleimide constituents of Antrodia camphorata was reported. The synthesis of Antrodin A was achieved in 6-8 steps with a high overall efficiency of 51% yield [1]. In comparison, the same study reported a 43% overall yield for the synthesis of Antrodin B using a similar strategy [1].

Synthetic chemistry Process efficiency Yield optimization

Antrodin A Exhibits Broad-Spectrum Anti-HSV Activity in Vero Cells

Antrodin A demonstrates antiviral activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in a Vero cell model. It reduces virus-induced cytotoxicity with IC50 values of 5.8 µg/mL and 5.5 µg/mL, respectively . This effect is accompanied by a concentration-dependent reduction in viral plaque formation .

Antiviral Herpes simplex virus HSV-1 HSV-2

Best Research and Industrial Application Scenarios for Antrodin A (CAS 656830-24-9)


Investigating HCV Protease Inhibition and Replication Mechanisms

Antrodin A is the optimal choice as a lead compound or pharmacological tool for studying HCV protease inhibition. Its superior potency (IC50 = 0.9 µg/mL) and defined competitive mechanism among the antrodin series [1] make it the most suitable candidate for enzymology studies, co-crystallization efforts, or as a reference standard in inhibitor screening assays. Researchers aiming to elucidate structure-activity relationships (SAR) around the HCV NS3 protease active site should prioritize Antrodin A for its well-characterized interaction.

Elucidating Mechanisms of Hepatoprotection in Alcoholic Liver Disease (ALD)

For in vivo studies focused on alcoholic liver injury, Antrodin A is the preferred compound due to its demonstrated superior efficacy compared to another major Antrodia constituent, Antroquinonol, at the same oral dose (200 mg/kg) [1]. This evidence supports its selection for experiments designed to probe the molecular pathways of alcohol-induced hepatic steatosis, inflammation, and gut-liver axis dysregulation, ensuring a robust and reproducible phenotype.

Sourcing a Research-Grade Antiviral Agent Against HSV-1 and HSV-2

Antrodin A is a specific, research-use-only agent for studying herpesvirus infection in vitro. Its quantifiable activity against HSV-1 and HSV-2 in Vero cells (IC50s of 5.8 and 5.5 µg/mL, respectively) [1] provides a clear rationale for its use in virology studies. It can serve as a positive control or a tool compound to investigate host-virus interactions, viral entry, or replication processes in cell-based models.

Large-Scale Synthesis and Derivatization of Antrodia Maleic Anhydrides

For chemistry groups focused on the total synthesis or medicinal chemistry of Antrodia-derived natural products, Antrodin A is an attractive target due to its superior overall yield (51%) in a 6-8 step unified synthesis compared to Antrodin B (43%) [1]. This higher efficiency makes it a more accessible and cost-effective starting point for generating analogs or for producing larger quantities of the natural product for downstream biological evaluation.

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